molecular formula C20H21N7O5 B1664510 10-Deazaaminopterin CAS No. 52454-37-2

10-Deazaaminopterin

Número de catálogo: B1664510
Número CAS: 52454-37-2
Peso molecular: 439.4 g/mol
Clave InChI: LGFLRHWJJKLPCC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

GNF-PF-173, también conocido como 10-Deazaaminopterina, es un compuesto químico que ha llamado la atención en la investigación científica debido a sus posibles aplicaciones en varios campos. Es un derivado de la aminopterina y es conocido por su función como antagonista del folato. Este compuesto ha sido estudiado por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de ciertos tipos de cáncer e infecciones parasitarias .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de GNF-PF-173 implica varios pasos, comenzando desde materiales de partida disponibles comercialmenteLas condiciones de reacción típicamente involucran el uso de ácidos y bases fuertes, así como altas temperaturas para facilitar la formación del producto deseado .

Métodos de producción industrial

La producción industrial de GNF-PF-173 sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto incluye el uso de reactores a gran escala, control preciso de la temperatura y técnicas de purificación eficientes, como cristalización y cromatografía .

Análisis De Reacciones Químicas

Dihydrofolate Reductase (DHFR) Inhibition

10-Deazaaminopterin inhibits DHFR with Ki = 4.82 pM (vs. methotrexate’s 3.4 pM) . Structural modifications alter potency:

  • 10-Ethyl-5-methyl-5,10-dideazaaminopterin : Reduced activity (Ki = 100 pM) .

  • Polyglutamation : Tetraglutamate derivatives show 138-fold higher TMPS inhibition vs. parent compound .

Thymidylate Synthase (TMPS) Inhibition

Inhibition modes vary by derivative:

CompoundInhibition TypeKi (μM)
This compoundNoncompetitive220
10-Ethyl-10-deazaaminopterinCompetitive410
This compound-tetraglutamateMixed-type1.6
Data from human leukemia enzyme assays .

Decarboxylation & Purification

  • Thermal decarboxylation : Conducted in DMF (80–85°C) or DMSO (60–65°C) to eliminate intermediates .

  • Crystallization : Polymorphic Form SL (10-propargyl derivative) achieved via acetone/DMSO solvent systems; characterized by XRD, DSC, and SEM .

Scale-Up Challenges

  • Early syntheses required 12-step protocols with low yields .

  • Modern routes reduce steps to 5–7 reactions with >75% yields in critical steps .

Mechanistic Insights

  • Transport advantages : 10-Alkyl derivatives exhibit improved cellular uptake due to increased lipophilicity .

  • Polyglutamate synergy : Glutamate chain elongation enhances enzyme binding via electrostatic interactions .

Aplicaciones Científicas De Investigación

10-Deazaaminopterin and its derivatives, such as 10-propargyl-10-deazaaminopterin (PDX), have been investigated for their applications in treating rheumatoid arthritis and cancer . These compounds function as antifolates .

Scientific Research Applications

Cancer Treatment:

  • Non-Small Cell Lung Cancer (NSCLC): PDX has demonstrated efficacy in NSCLC treatment. A Phase II trial showed that some patients experienced major objective responses with a median survival of 13.5 months .
  • Lymphoma: 10-propargyl-10-deazaaminopterin can be used to treat lymphomas, including Non-Hodgkin's Lymphoma, diffuse large B-cell lymphoma, follicular lymphoma, Hodgkin's Disease, Burkitt's Lymphoma, cutaneous T cell lymphoma, and primary central nervous system lymphoma .
  • Method for assessing sensitivity of a lymphoma: The present invention also provides a method for assessing sensitivity of a lymphoma to treatment with 10-propargyl-lO-deazaaminopterin comprising the steps of (a) obtaining a sample of the lymphoma; (b) determining the amount of reduced folate carrier- 1 enzyme (RFC-1) expressed by the sample, wherein a higher level of expressed RFC-1 is indicative of greater sensitivity to 10-propargyl-lO-deazaaminopterin; and (c) generating a report of the sensitivity of the sample to 10-propargyl- 10- deazaaminopterin .
  • Other Cancers: Studies are evaluating PDX in combination with other chemotherapeutic agents for efficacy in treating other cancers . PDX with platinum-based chemotherapeutic agents has been shown to be effective against mesothelioma .

Rheumatoid Arthritis (RA) Treatment:

  • Efficacy: this compound has comparable benefits to methotrexate (MTX) in treating RA .
  • Safety: this compound has a similar safety profile to methotrexate for RA treatment .

Pharmacokinetics and Combination Therapies:

  • Increased Uptake: PDX has superior antitumor efficacy, likely from increased uptake by the RFC-1 folate transporter and greater intracellular polyglutamylation .
  • Combination with Probenecid: Co-administration of PDX and probenecid enhances the efficacy of PDX against human solid tumors in vivo .
  • Gemcitabine, also referred to as l-(2',2 , -difluoro- ⁇ -D-arabinofuranosyl) cytosine or 2',2'-difluorodeoxycytidine, is a known compound that belongs to the group of medicines called antimetabolites, and can be used in combination therapies .

Clinical Trial Data

NSCLC Phase II Trial:

OutcomeResult
Objective Response Rate10% (95% confidence interval 3-25)
Stable Disease31%
Median Survival13.5 months
1-Year Survival Rate56%
2-Year Survival Rate36%
Grade 4 Stomatitis5%
Grade 3 Stomatitis15%
MyelosuppressionNo clinically significant myelosuppression
CorrelationAUC correlated with mucositis grade; trend with folate transporter expression

RA Clinical Trial:

ParameterResult
Clinical ImprovementSignificant improvement in all measured clinical parameters observed
TolerabilityDrugs were well-tolerated
Side EffectsOnly one patient (this compound) withdrew due to side effects
Safety and Efficacy10-DAM appears to be as beneficial and as safe as MTX for RA treatment

Preclinical Studies and Synthesis

  • PDX can be synthesized using the method disclosed in the DeGraw paper or in Example 7 of US Patent No. 5,354,751 .
  • A method for preparing 10-propargyl-10-dAM is shown in FIG 4 .
<!-- I have looked for case studies, but none are provided in the search results. -->

Mecanismo De Acción

El mecanismo de acción de GNF-PF-173 implica su función como antagonista del folato. Inhibe la enzima dihidrofolato reductasa, que es esencial para la síntesis de tetrahidrofolato. Esta inhibición interrumpe la síntesis de nucleótidos, lo que lleva a la inhibición de la síntesis de ADN y la división celular. Este mecanismo es particularmente efectivo en células que se dividen rápidamente, como las células cancerosas y ciertos parásitos .

Comparación Con Compuestos Similares

Compuestos similares

Singularidad

GNF-PF-173 es único en su estructura y mecanismo de acción específico. A diferencia de otros antagonistas del folato, tiene una modificación de deaza, que mejora su afinidad de unión y especificidad por la dihidrofolato reductasa. Esto lo convierte en un potente inhibidor con posibles ventajas en términos de eficacia y seguridad .

Propiedades

IUPAC Name

2-[[4-[2-(2,4-diaminopteridin-6-yl)ethyl]benzoyl]amino]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O5/c21-16-15-17(27-20(22)26-16)23-9-12(24-15)6-3-10-1-4-11(5-2-10)18(30)25-13(19(31)32)7-8-14(28)29/h1-2,4-5,9,13H,3,6-8H2,(H,25,30)(H,28,29)(H,31,32)(H4,21,22,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFLRHWJJKLPCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC2=CN=C3C(=N2)C(=NC(=N3)N)N)C(=O)NC(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52454-37-2
Record name NSC311469
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=311469
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-Deazaaminopterin
Reactant of Route 2
10-Deazaaminopterin
Reactant of Route 3
Reactant of Route 3
10-Deazaaminopterin
Reactant of Route 4
10-Deazaaminopterin
Reactant of Route 5
10-Deazaaminopterin
Reactant of Route 6
10-Deazaaminopterin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.